molecular formula C17H23N3O2S B6627547 3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol

3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No. B6627547
M. Wt: 333.5 g/mol
InChI Key: CNBQGAWFZSKDTB-UHFFFAOYSA-N
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Description

3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol is a compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.3.1]nonan-9-ol.

Mechanism of Action

The mechanism of action of 3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to an increase in the activity of the GABA-A receptor, resulting in the inhibition of neuronal activity and the reduction of anxiety, depression, and seizures.
Biochemical and Physiological Effects:
3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol has been shown to have several biochemical and physiological effects. This compound has been reported to increase the binding affinity of GABA to the GABA-A receptor, leading to an increase in the inhibitory neurotransmission. It has also been shown to increase the amplitude and frequency of GABA-A receptor-mediated currents, resulting in the inhibition of neuronal activity. Additionally, this compound has been reported to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol in lab experiments are its high potency and selectivity for the GABA-A receptor. This compound has been shown to have a high affinity for the GABA-A receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, the limitations of using this compound include its poor solubility in water and the potential for off-target effects due to its high potency.

Future Directions

There are several future directions for the research on 3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol. One potential direction is the development of more selective and potent compounds that target the GABA-A receptor. Another direction is the investigation of the therapeutic potential of this compound in the treatment of various neurological and psychiatric disorders. Additionally, the use of this compound as a tool for studying the role of the GABA-A receptor in various physiological and pathological conditions could lead to a better understanding of the underlying mechanisms of these conditions.

Synthesis Methods

The synthesis of 3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol involves the reaction between 3-(2-bromoethyl)thiophene and 3-azabicyclo[3.3.1]nonan-9-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-amino-5-nitro-1,3,4-thiadiazole to form the final compound. The synthesis of this compound has been reported in several research articles, and its purity and yield have been optimized.

Scientific Research Applications

3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. It has also been reported to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

3-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c21-16-12-4-1-5-13(16)11-20(10-12)8-2-7-15-18-17(19-22-15)14-6-3-9-23-14/h3,6,9,12-13,16,21H,1-2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBQGAWFZSKDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2O)CCCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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